(S)-Fmoc-2-carboxymorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

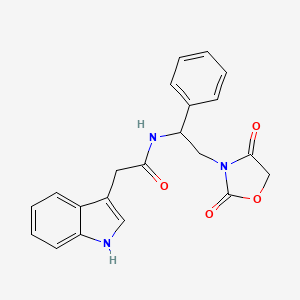

(S)-Fmoc-2-carboxymorpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of morpholine, which is a cyclic amine that is widely used as a building block in various organic syntheses. This compound is an important intermediate in the synthesis of peptides and proteins, and it has various applications in the field of biochemistry and molecular biology.

Aplicaciones Científicas De Investigación

Enantiopure Synthesis

- Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester. This process is significant in peptidomimetic chemistry for solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Glycopeptide Synthesis

- Fmoc groups are used in the synthesis of glycopeptides with TN and T antigen structures, representing N-terminal tripeptides with blood-group M specificity. This process is crucial for coupling glycopeptides to bovine serum albumin, contributing to immunology and biochemistry studies (Kunz, Birnbach, & Wernig, 1990).

Chemosensor Development

- A modular peptide scaffold using Fmoc-Sox-OH has been developed for fluorescent sensing of divalent zinc. This is a significant contribution to the development of biochemical sensors (Shults, Pearce, & Imperiali, 2003).

Polymer-Supported Synthesis

- The polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-amino acids has been reported. This has implications in the field of synthetic chemistry, particularly in the creation of complex molecules (Králová et al., 2017).

Liquid Chromatography

- Fmoc-amino acid derivatives are used in liquid-solid adsorption chromatography for chiral separation of amino acids and asymmetric amines. This method enhances analytical chemistry techniques (Pugnière et al., 1997).

Drug Delivery Systems

- Folic acid-functionalized diblock copolymers using Fmoc-protected ATRP initiator have been developed for gene therapy applications and delivery of hydrophobic anticancer drugs, contributing to medicinal chemistry and drug delivery research (Licciardi et al., 2005).

Bio-inspired Functional Materials

- Fmoc-modified amino acids and short peptides are used in the fabrication of functional materials. This research opens pathways in biomaterials science, particularly in cell cultivation, drug delivery, and catalytic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Enzymatic Dephosphorylation

- Enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels by enzymatic dephosphorylation allows control over gelation time and mechanical properties. This has implications in three-dimensional cell culture (Thornton et al., 2009).

Oligonucleotide Synthesis

- A method for synthesizing phosphorodiamidate morpholino oligonucleotides (PMO) using Fmoc-protected active morpholino monomers has been developed, contributing to the field of genetic research and gene silencing (Ghosh et al., 2020).

FRET Systems in Biochemistry

- The preparation and photophysical study of Fmoc-amino acid building blocks in fluorescence-resonance-energy transfer (FRET) systems is crucial for understanding protein interactions and signaling pathways (Kramer et al., 2009).

HIV-1 Protease Inhibitors

- Fmoc-containing peptidomimetics have been evaluated as inhibitors of HIV-1 protease, contributing to the development of antiviral therapies (Marastoni et al., 1998).

Propiedades

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZVFPRISNDQLQ-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)